molecular formula C21H16N4O3S B11012653 Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11012653
M. Wt: 404.4 g/mol
InChI Key: NPRMHZHGOJQQSS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a quinoline moiety, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring, quinoline moiety, and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 4-methyl-2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C21H16N4O3S\text{C}_{21}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

It features a thiazole ring, which is known for its diverse biological activities. The presence of the pyridine and quinoline moieties contributes to its pharmacological potential.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. In a study assessing various thiazole compounds, it was found that those with specific substitutions on the thiazole ring demonstrated promising cytotoxic effects against multiple cancer cell lines. For instance, compounds with IC50 values less than 10 μM were classified as highly active .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μM)Activity Classification
Compound ASH-SY5Y (Neuroblastoma)< 2Highly Active
Compound BHT-1080 (Fibrosarcoma)5.5Moderately Active
Compound CA549 (Lung Carcinoma)> 10Inactive

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological activity. Thiazoles have been implicated in anticonvulsant properties, with some derivatives showing efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant effects .

Case Study: Anticonvulsant Activity Assessment

In a study evaluating the anticonvulsant properties of thiazole derivatives, one particular compound exhibited significant protective effects against seizures induced by pentylenetetrazol (PTZ). The results demonstrated a correlation between the presence of electron-donating groups and increased activity.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Cell Proliferation : Thiazoles can interfere with cellular processes crucial for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that thiazole derivatives can initiate programmed cell death in tumor cells through various pathways.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, contributing to its anticonvulsant effects.

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H16N4O3S/c1-12-18(20(27)28-2)29-21(23-12)25-19(26)15-11-17(13-7-9-22-10-8-13)24-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,23,25,26)

InChI Key

NPRMHZHGOJQQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C(=O)OC

Origin of Product

United States

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